N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of two methoxy groups on the phenyl ring and a dimethylphenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: This can be achieved by reacting 2,5-dimethoxyaniline with acetic anhydride under acidic conditions to form N-(2,5-dimethoxyphenyl)acetamide.
Introduction of the Dimethylphenoxy Group: The next step involves the reaction of N-(2,5-dimethoxyphenyl)acetamide with 2,3-dimethylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the search for new therapeutic agents with specific biological activities.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with desired properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)acetamide: Lacks the dimethylphenoxy group, making it less complex.
2-(2,3-dimethylphenoxy)acetamide: Lacks the 2,5-dimethoxyphenyl group, resulting in different chemical properties.
Uniqueness: N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide is unique due to the presence of both the 2,5-dimethoxyphenyl and 2,3-dimethylphenoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2,3-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-7-16(13(12)2)23-11-18(20)19-15-10-14(21-3)8-9-17(15)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCFXUVVMTGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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